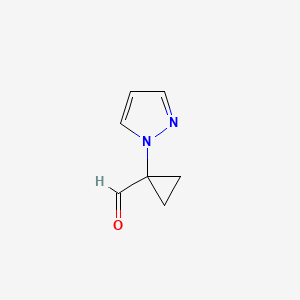

1-Pyrazol-1-ylcyclopropane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Pyrazol-1-ylcyclopropane-1-carbaldehyde” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered heterocyclic ring structure with two adjacent nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel 2-{[3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]amino}phenol have been synthesized from substituted pyrazole-4-carbaldehydes by a microwave-assisted method .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The crystal structures of some new 3,5-diaryl-1H-pyrazoles were studied using single-crystal XRD data .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Linearly Bonded Bispyrazoles : The reaction of 1,1’-bis(pyrazole-4-carbaldehydes) with propane-1,3-diselenol, followed by treatment with triethylamine, leads to the formation of linearly bonded 1,1’-bis[4-(1,3-diselenan-2-yl)pyrazoles] (Papernaya et al., 2013).

Generation of 2-(Pyrazol-4-yl)-1,3-oxaselenolanes : A similar process involving pyrazole carbaldehydes and 2-selanyl-1-ethanol produces 2-(pyrazol-4-yl)-1,3-oxaselenolanes, as confirmed by various spectroscopic methods (Papernaya et al., 2015).

Prins Cyclization to Create Hexahydrooxonine and Octahydrocyclopenta[b]pyran : Cyclopropane carbaldehydes undergo Prins-type cyclization to efficiently construct (E)-hexahydrooxonines and bicyclized products like 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran (Kumar, Dey & Banerjee, 2018).

Formation of Novel Compounds via Nucleophilic Substitution and Condensation : Cyclohexylamine reacts with specific pyrazole-4-carbaldehydes to produce unique compounds through nucleophilic substitution and condensation processes (Orrego Hernandez et al., 2015).

Biological Applications

Antibacterial and Antimalarial Activities : Fused pyran derivatives synthesized from 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrate notable antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia & Raval, 2014).

Antioxidant and Anti-Inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives exhibit significant antioxidant and anti-inflammatory effects, with certain compounds showing potent activity compared to standards (Sudha, Subbaiah & Mahalakshmi, 2021).

Antimicrobial Activity of Chitosan Schiff Bases : Chitosan Schiff bases derived from heteroaryl pyrazole carbaldehydes show varied antimicrobial activity against several bacterial and fungal strains (Hamed et al., 2020).

Synthesis of Novel Chromeno[2,3-c]pyrazol-4(1H)-ones : Ionic liquid promoted C-H bond oxidant cross-coupling reactions with 5-(aryloxy)-1H-pyrazole-4-carbaldehydes yield chromeno[2,3-c]pyrazol-4(1H)-ones, demonstrating a green methodology in synthesis (Li et al., 2015).

Mécanisme D'action

Target of Action

Pyrazole derivatives have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .

Mode of Action

For instance, pyrazole derivatives can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to pathogen death .

Biochemical Pathways

Pyrazole derivatives have been reported to affect various pathways, including the tricarboxylic acid cycle .

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives have been studied, and it’s known that these properties can significantly impact a compound’s bioavailability .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Orientations Futures

While specific future directions for “1-Pyrazol-1-ylcyclopropane-1-carbaldehyde” are not mentioned in the search results, the pyrazole family of compounds continues to garner interest from scientists due to their wide range of applications . Novel applications of pyrazoles are yet to be discovered .

Propriétés

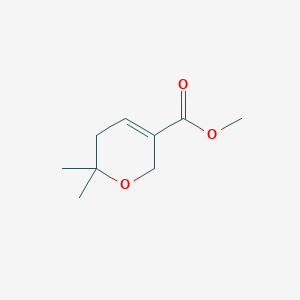

IUPAC Name |

1-pyrazol-1-ylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-7(2-3-7)9-5-1-4-8-9/h1,4-6H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXXUQSQMILPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-hydroxydihydro-2(3H)-isoxazolyl]-2-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2451778.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2451782.png)

![1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2451786.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)

![4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride](/img/structure/B2451790.png)

![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)